N-Desmethylnefopam
Übersicht
Beschreibung
N-Desmethylnefopam is a metabolite of the non-opioid, centrally-acting analgesic drug nefopam. It is known for its ability to relieve moderate to severe pain without the addictive properties associated with opioid analgesics . This compound is primarily studied for its pharmacokinetic properties and its role in the metabolism of nefopam .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethylnefopam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nefopam N-oxide.
Reduction: It can be reduced back to nefopam under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Desmethylnefopam is extensively studied in various fields:
Chemistry: It is used to study the pharmacokinetics and metabolism of nefopam.
Biology: It helps in understanding the biological pathways and mechanisms of action of nefopam.
Medicine: It is investigated for its potential therapeutic effects and its role in pain management.
Industry: It is used in the development of new analgesic drugs and formulations
Wirkmechanismus
N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nefopam: The parent compound from which N-Desmethylnefopam is derived.
Nefopam N-oxide: Another metabolite of nefopam.
Other centrally-acting analgesics: Compounds like tramadol and duloxetine, which also act on serotonin and norepinephrine pathways
Uniqueness
This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .
Biologische Aktivität
N-Desmethylnefopam, a metabolite of the non-opioid analgesic nefopam, has garnered attention for its biological activity, particularly in the context of pain management and potential therapeutic applications in oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and data tables.
Overview of this compound
Nefopam is primarily utilized for its analgesic effects, acting through multiple mechanisms including the inhibition of serotonin and norepinephrine reuptake. This compound is one of its significant metabolites that contributes to its pharmacodynamic profile. Understanding the biological activity of this compound is crucial for optimizing pain management strategies and exploring new therapeutic avenues.
This compound exhibits several mechanisms that contribute to its analgesic effects:
- Serotonin-Norepinephrine Reuptake Inhibition : Similar to nefopam, this compound inhibits the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
- Calcium and Sodium Channel Modulation : It modulates voltage-sensitive calcium and sodium channels, which may play a role in pain transmission pathways.
- Impact on β-Catenin Signaling : Recent studies suggest that this compound may influence β-catenin signaling pathways, which are implicated in various neoplastic processes. This could potentially position it as a therapeutic agent in treating certain tumors .
Pharmacokinetics
The pharmacokinetic behavior of this compound varies based on the route of administration:
Route | Bioavailability | Half-Life (h) | Clearance (L/h) |
---|---|---|---|
Oral | 44% (± 2%) | 20.0 (DES1), 25.3 (DES2) | 53.7 (± 5) |
Intravenous (I.V.) | Not applicable | ~5 | 57.5 (± 5) |
Data indicates that following oral administration, this compound reaches peak concentrations more rapidly compared to I.V. administration, showcasing significant stereoselectivity in pharmacokinetics .
Biological Activity and Efficacy
Research has demonstrated that this compound possesses notable biological activity:
- Inhibition of Cell Proliferation : In vitro studies reveal that this compound significantly reduces cell viability in cultures where β-catenin is activated. The half-maximal effective concentration (EC50) was determined to be approximately 0.5 µM .
- Effect on Tumor Growth : In vivo experiments using murine models have shown that treatment with nefopam (and by extension its metabolite) resulted in a reduction in tumor number and volume, suggesting potential applications in oncology .
- Analgesic Effects : Clinical trials indicate that this compound contributes to the analgesic effect observed with racemic nefopam, particularly when administered orally .
Case Study 1: Analgesic Efficacy
A double-blind crossover study involving healthy volunteers assessed the analgesic efficacy of this compound when administered alongside nefopam hydrochloride. Results indicated a significant enhancement in pain relief metrics when both compounds were used compared to placebo .
Case Study 2: Tumor Growth Inhibition
In a study examining aggressive fibromatosis tumors in mice, treatment with nefopam led to a marked decrease in tumor proliferation and size after several weeks of administration. This effect was attributed to the modulation of β-catenin signaling pathways .
Eigenschaften
IUPAC Name |
1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOHJRCONJZNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963686 | |
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46868-19-3 | |
Record name | N-Desmethylnefopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.